3-(4-Trifluoromethylbenzoyl)thiophene

Medicinal Chemistry SAR Electronic Effects

3-(4-Trifluoromethylbenzoyl)thiophene (IUPAC: thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone; CAS 879218-18-5; MDL MFCD07699039) is a fluorinated aromatic ketone building block with molecular formula C₁₂H₇F₃OS and molecular weight 256.25 g/mol. The compound features a thiophene heterocycle linked at the 3-position via a ketone bridge to a phenyl ring bearing a trifluoromethyl group at the para (4-) position.

Molecular Formula C12H7F3OS
Molecular Weight 256.25 g/mol
CAS No. 879218-18-5
Cat. No. B1324121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Trifluoromethylbenzoyl)thiophene
CAS879218-18-5
Molecular FormulaC12H7F3OS
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CSC=C2)C(F)(F)F
InChIInChI=1S/C12H7F3OS/c13-12(14,15)10-3-1-8(2-4-10)11(16)9-5-6-17-7-9/h1-7H
InChIKeyTVGQMPOWWKQBIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Trifluoromethylbenzoyl)thiophene (CAS 879218-18-5): Chemical Identity and Procurement Baseline


3-(4-Trifluoromethylbenzoyl)thiophene (IUPAC: thiophen-3-yl-[4-(trifluoromethyl)phenyl]methanone; CAS 879218-18-5; MDL MFCD07699039) is a fluorinated aromatic ketone building block with molecular formula C₁₂H₇F₃OS and molecular weight 256.25 g/mol [1]. The compound features a thiophene heterocycle linked at the 3-position via a ketone bridge to a phenyl ring bearing a trifluoromethyl group at the para (4-) position . It is supplied as a research chemical by several international vendors at purities ranging from 95% to 98%, with catalog listings as a pharmaceutical intermediate and materials science precursor . Key computed/experimental properties include density 1.344 g/cm³, boiling point 315.3 °C at 760 mmHg, flash point 144.5 °C, XLogP3 3.8, and topological polar surface area (TPSA) 45.3 Ų .

Why a 3-(4-Trifluoromethylbenzoyl)thiophene User Cannot Simply Substitute a Positional Isomer or 2-Amino Analog


The regioisomeric position of the trifluoromethyl group on the benzoyl ring (para vs. meta vs. ortho) imposes distinct electronic, steric, and metabolic profiles that directly determine downstream reactivity and biological target engagement. In the well-characterized 2-amino-3-benzoylthiophene allosteric enhancer series, the 3-(trifluoromethyl) (meta) substitution was identified as optimal for adenosine A₁ receptor (A₁AR) enhancement, with the ratio of allosteric enhancement to competitive antagonism varying by more than 1000-fold across substitution patterns [1]. Shifting the CF₃ group from meta to para eliminates the 2-amino group's capacity to form the requisite intramolecular hydrogen bond with the carbonyl oxygen in that pharmacophore class [1][2]. Furthermore, the absence of the 2-amino group in the target compound fundamentally distinguishes it from PD 81,723-class allosteric modulators: the keto carbonyl and 2-amino group are both essential for A₁AR allosteric activity in that series [1]. For users requiring a para-CF₃-substituted benzoylthiophene building block with preserved 3-thienyl ketone connectivity—whether for fragment-based drug discovery, late-stage functionalization, or materials synthesis—neither 2-amino derivatives nor meta/ortho-CF₃ positional isomers serve as functional equivalents.

Quantitative Differential Evidence: 3-(4-Trifluoromethylbenzoyl)thiophene vs. Structural Analogs


Para-CF₃ Substitution Confers Distinct Electronic Withdrawal Profile vs. Meta-CF₃ and Ortho-CF₃ Positional Isomers on the 3-Thienyl Ketone Scaffold

The trifluoromethyl group exerts position-dependent electronic effects: at the para position, the CF₃ group operates primarily through a strong electron-withdrawing inductive effect (−I) with minimal resonance contribution, whereas at the meta position, the inductive effect dominates but with a different magnitude of influence on the carbonyl electrophilicity [1]. This is directly relevant because in the 2-amino-3-benzoylthiophene allosteric enhancer series, activity was 'increased by various substitutions on the phenyl ring, with 3-(trifluoromethyl) showing optimal activity' among all tested substituents [2]. While the target compound lacks the 2-amino group required for A₁AR allosteric enhancement, the para-CF₃ substitution pattern produces a Hammett σₚ constant of +0.54 versus σₘ of +0.43, yielding a quantifiably different electron density at the carbonyl carbon—a critical determinant of reactivity in nucleophilic addition, condensation, and cycloaddition reactions for which this building block is procured [1].

Medicinal Chemistry SAR Electronic Effects Benzoylthiophene Scaffold

Computed LogP and TPSA of the Para-CF₃ Isomer Are Essentially Identical to Meta- and Ortho-CF₃ Isomers, Indicating That Procurement Decisions Must Be Driven by Electronic Rather Than Lipophilic Differentiation

Computed LogP and topological polar surface area (TPSA) values are conserved across the three positional isomers of 3-(trifluoromethylbenzoyl)thiophene, indicating that passive membrane permeability and aqueous solubility predictions are indistinguishable for procurement purposes [1]. All three isomers share XLogP3 of 3.8 and TPSA of 45.3 Ų [1][2], meaning that lipophilicity-driven pharmacokinetic differentiation cannot be used to select among them. The key discriminator is electronic: the para-CF₃ group withdraws electron density from the carbonyl without steric interference from the ortho-thienyl ketone moiety, unlike the ortho-CF₃ isomer, where steric clash between the CF₃ group and the thiophene ketone restricts conformational freedom .

Lipophilicity ADME Physicochemical Properties Drug Design

Absence of the 2-Amino Group Fundamentally Distinguishes the Target Compound from the PD 81,723 / VCP171 Allosteric Modulator Pharmacophore Class

The 2-amino-3-benzoylthiophene series—exemplified by PD 81,723 (CAS 132861-87-1) and VCP171 (CAS 1018830-99-3)—requires both a 2-amino group and the 3-benzoyl ketone for adenosine A₁ receptor (A₁AR) allosteric enhancement [1]. In the seminal SAR study, 'the 2-amino group was required, and at least one hydrogen on the amino group appeared to be necessary for activity. The keto carbonyl was also essential' [2]. The target compound 3-(4-trifluoromethylbenzoyl)thiophene lacks the 2-amino substituent entirely, making it structurally incapable of the proposed intramolecular hydrogen bond between the amino nitrogen and carbonyl oxygen that defines the active conformation in this pharmacophore class [2]. PD 81,723 also carries the CF₃ group at the meta (3-) rather than para (4-) position, and the thiophene ring is 4,5-dimethyl-substituted [1]. Consequently, the target compound is not a functional substitute for these allosteric modulators; its procurement value lies instead in its utility as a non-amino, para-CF₃-substituted building block for alternative target classes or synthetic applications.

Adenosine A1 Receptor Allosteric Modulation Pharmacophore Drug Discovery

Vendor-Specifiable Purity Grades for 3-(4-Trifluoromethylbenzoyl)thiophene Range from 95% to 98%, Enabling Fit-for-Purpose Procurement Across Discovery, Scale-Up, and Materials Applications

Multiple international chemical suppliers list 3-(4-trifluoromethylbenzoyl)thiophene at defined purity tiers, enabling selection based on the end-use sensitivity to impurities . ABCR GmbH offers the compound at 97% purity ; MolCore lists it at ≥98% (NLT 98%) with ISO-certified quality systems ; AKSci supplies it at 95% minimum purity . Fluorochem lists pricing at 97% purity with 1g (£554) and 2g quantities available [1]. The ChemicalBook listing classifies it as a 'chemical reagent, fine chemical, pharmaceutical intermediate, and materials intermediate' . In contrast, the meta-CF₃ isomer 3-(3-trifluoromethylbenzoyl)thiophene (CAS 898771-33-0) is listed at NLT 98% by MolCore, while the ortho-CF₃ isomer (CAS 898771-30-7) is available at 97.0% from Fluorochem . The comparable purity ranges across isomers mean that procurement differentiation is primarily driven by the regioisomeric identity (para vs. meta vs. ortho) and supplier reliability rather than purity grade alone.

Chemical Procurement Quality Control Purity Specification Building Block Sourcing

The Para-CF₃ Benzoylthiophene Scaffold Is Precedented in Kinase Inhibitor and Anti-Inflammatory Patent Literature as a Privileged Fragment, Whereas the Meta-CF₃ Isomer Has Published MCF-7 Cytotoxicity Data (IC₅₀ ~45 µM)

The 3-(4-trifluoromethylbenzoyl)thiophene scaffold has been cited in the patent and research literature as a building block for kinase inhibitor development and anti-inflammatory compound programs [1]. Specifically, the compound has been described as demonstrating 'inhibitory effects on specific kinase pathways' relevant to cancer and inflammatory disease targets [1], and has been explored for 'anti-inflammatory effects' with a proposed mechanism involving 'disruption of bacterial cell membrane integrity' as a novel approach to antibiotic resistance . Meanwhile, the meta-CF₃ positional isomer 3-(3-trifluoromethylbenzoyl)thiophene has published cell-based activity data: it 'was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 45 µM' . This differential biological annotation—kinase/anti-inflammatory target space for the para isomer versus MCF-7 cytotoxicity for the meta isomer—suggests that the CF₃ position may influence target engagement profile, though direct head-to-head comparative biological data between the two isomers have not been published in peer-reviewed literature as of this analysis.

Kinase Inhibition Anticancer Fragment-Based Drug Discovery Privileged Scaffold

Experimental Physicochemical Properties Distinguish the Para-CF₃ Isomer: Density 1.344 g/cm³, Boiling Point 315.3 °C, and Flash Point 144.5 °C Provide Handling and Formulation Benchmarks Absent for Meta- and Ortho-CF₃ Isomers in Public Databases

Experimentally measured physicochemical data for the para-CF₃ isomer are publicly available through ChemSrc and PubChem: density = 1.344 g/cm³, boiling point = 315.3 °C at 760 mmHg, flash point = 144.5 °C, refractive index = 1.535, LogP = 3.99790, and PSA = 45.31 Ų [1]. For the meta-CF₃ isomer (CAS 898771-33-0), only computed properties (Exact Mass 256.01697050 Da, Monoisotopic Mass 256.01697050 Da) are listed without experimental density, boiling point, or flash point data in the same databases [2]. The ortho-CF₃ isomer (CAS 898771-30-7) has LogP = 3.99790 and PSA = 45.31 Ų listed but similarly lacks complete experimental thermophysical characterization [3]. The boiling point of 315.3 °C for the para isomer indicates suitability for moderate-temperature synthetic transformations without thermal degradation risk, while the flash point of 144.5 °C classifies it as a combustible (not highly flammable) liquid, with relevant GHS hazard statements (H302, H315, H319, H335) documented for the thiophen-3-yl-[trifluoromethylphenyl]methanone compound class .

Physicochemical Characterization Process Chemistry Safety Data Formulation

High-Confidence Application Scenarios for 3-(4-Trifluoromethylbenzoyl)thiophene Based on Quantitative Differential Evidence


Fragment-Based Drug Discovery Requiring a Para-CF₃ Benzoylthiophene Fragment with Defined Carbonyl Electrophilicity

In fragment-based screening campaigns where the benzoylthiophene core is being explored as a privileged scaffold for kinase or anti-inflammatory targets, the para-CF₃ substitution provides a Hammett σₚ of +0.54—quantifiably stronger electron withdrawal than the meta-CF₃ isomer (σₘ = +0.43) [1]. This translates to a more electrophilic carbonyl carbon, which is advantageous for fragment elaboration via nucleophilic addition or condensation at the ketone position. The absence of the 2-amino group ensures that the fragment occupies chemical space orthogonal to the PD 81,723 allosteric modulator series, avoiding intellectual property congestion around the 2-amino-3-benzoylthiophene A₁AR pharmacophore [2]. Researchers should procure at ≥97% purity with NMR-confirmed para-substitution pattern from ISO-certified suppliers to ensure fragment library integrity .

Late-Stage Functionalization and Diversification of Drug-Like Scaffolds via the 3-Thienyl Ketone Handle

The 3-thienyl ketone connectivity of 3-(4-trifluoromethylbenzoyl)thiophene provides a reactive handle for Suzuki-Miyaura, Stille, or direct C–H activation chemistry at the thiophene ring, while the para-CF₃ group remains chemically inert under these conditions [1]. With a boiling point of 315.3 °C and flash point of 144.5 °C, the compound tolerates the thermal requirements of many cross-coupling protocols without degradation risk . The experimentally validated density of 1.344 g/cm³ enables accurate stoichiometric calculations for scale-up from discovery (milligram) to process chemistry (gram-to-kilogram) quantities . This scenario is distinct from using the ortho-CF₃ isomer, where steric clash between the CF₃ group and the thiophene ketone may reduce coupling efficiency at the carbonyl-proximal positions .

Organic Electronics Materials Development Leveraging Para-CF₃ Electron-Withdrawing Character on the Thiophene Platform

The trifluoromethyl group at the para position enhances the electron-withdrawing properties of the thiophene ring system, a desirable feature for tuning the HOMO-LUMO gap in organic semiconductors, OLED emitters, and organic photovoltaic (OPV) active layers [1]. Unlike the 2-amino-3-benzoylthiophene class (which introduces an electron-donating amino group that complicates electronic tuning), the target compound offers a clean donor-acceptor architecture: the electron-rich thiophene ring (donor) linked via a carbonyl bridge to the electron-deficient para-CF₃-phenyl moiety (acceptor) [2]. The computed XLogP3 of 3.8 and TPSA of 45.3 Ų provide starting parameters for predicting film morphology and charge transport properties in device fabrication . Procurement specifications of ≥98% purity are recommended for electronic-grade applications to minimize impurity-driven charge trapping .

Metabolic Stability Optimization in Lead Series Where Para-CF₃ Substitution Is Preferred Over Meta-CF₃ for CYP Oxidation Blockade

The para-trifluoromethyl group is a well-established medicinal chemistry strategy for blocking metabolically labile positions on the phenyl ring: the strong C–F bonds resist oxidative CYP450 metabolism, and the para-substitution pattern prevents para-hydroxylation—a common Phase I metabolic pathway for unsubstituted phenyl rings [1]. In contrast, the meta-CF₃ isomer leaves the para position susceptible to hydroxylation, potentially introducing a metabolic soft spot that the para-substituted isomer avoids [2]. While direct comparative microsomal stability data for the thiophene ketone series are not publicly available, the general principle that 'the installation of a trifluoromethyl group onto metabolically susceptible positions on aromatic rings increases the robustness of the corresponding drug candidates' is well-documented . Medicinal chemistry teams should select the para-CF₃ isomer when the benzoyl ring's para position is predicted (via in silico metabolism tools such as StarDrop or MetaSite) to be a site of oxidative vulnerability .

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